molecular formula C13H19BrOS B4975213 1-bromo-4-[4-(isopropylthio)butoxy]benzene

1-bromo-4-[4-(isopropylthio)butoxy]benzene

Cat. No.: B4975213
M. Wt: 303.26 g/mol
InChI Key: NLQAZLBFRQTKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as IBPB and is a derivative of the benzene ring. IBPB is a white powder that is soluble in organic solvents like chloroform and ethanol.

Mechanism of Action

The mechanism of action of IBPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. IBPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
IBPB has been shown to exhibit potent anti-inflammatory and antioxidant activities, which have potential therapeutic applications. It has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

Advantages and Limitations for Lab Experiments

One of the advantages of using IBPB in lab experiments is its well-established synthesis method. IBPB is also relatively stable and can be stored for long periods of time without degradation. However, IBPB is a highly reactive compound and requires careful handling and storage to prevent degradation and contamination. Moreover, IBPB is relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are numerous future directions for research involving IBPB. One potential direction is the development of IBPB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, further studies are needed to fully understand the mechanism of action of IBPB and its potential applications in metal-organic frameworks. Additionally, the synthesis of new IBPB derivatives and analogs could lead to the development of compounds with enhanced properties and activities.

Synthesis Methods

IBPB can be synthesized through the reaction of 4-bromo-1-butoxybenzene with isopropylthiol in the presence of a base. The reaction takes place in an organic solvent and involves the formation of an intermediate compound, which is then reacted with a bromine source to yield IBPB. The synthesis method of IBPB is well-established and has been used in numerous scientific studies.

Scientific Research Applications

IBPB is widely used in scientific research for its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of various diseases. IBPB has also been shown to have potential anticancer properties, making it a valuable tool in cancer research. Moreover, IBPB has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

Properties

IUPAC Name

1-bromo-4-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQAZLBFRQTKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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